molecular formula C17H15N3O2S2 B2799637 N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide CAS No. 1007194-96-8

N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide

Cat. No.: B2799637
CAS No.: 1007194-96-8
M. Wt: 357.45
InChI Key: AZKFSRWZIAGEFF-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2S2 and its molecular weight is 357.45. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research indicates that derivatives similar to the specified compound are valuable building blocks for synthesizing a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more, showcasing their importance in chemical synthesis and the development of dyes and other classes of heterocyclic compounds. The unique reactivity of these derivatives offers mild reaction conditions for generating versatile products from various precursors, including amines and phenols (Gomaa & Ali, 2020).

Potential Carcinogenicity and Biological Evaluation

The thiophene analogs of known carcinogens have been synthesized and evaluated for potential carcinogenicity. Studies involving thiophene derivatives similar to the specified compound have indicated their potential carcinogenicity in vitro. However, their chemical and biological behavior raises questions about their capability to induce tumors in vivo, underscoring the importance of further investigations to establish the reliability of in vitro predictions for new compound structures (Ashby et al., 1978).

Biological Activities

Research on phenothiazines, which share a structural resemblance with the specified compound, reveals a broad spectrum of biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. The interaction with biological systems through various mechanisms, such as pharmacophoric substituents and multicyclic ring systems, highlights their potential as a rich source of new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Properties

IUPAC Name

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-11-5-2-3-6-14(11)20-16(12-9-24(22)10-13(12)19-20)18-17(21)15-7-4-8-23-15/h2-8H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKFSRWZIAGEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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